2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide

α-glucosidase inhibition antidiabetic high-throughput screening

2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide (C₁₉H₂₀N₄OS, MW 352.45 g/mol) is a hydrazide–hydrazone derivative featuring an N-ethylbenzimidazole core linked via a thioether bridge to an acetohydrazide moiety, which is further condensed with 4-methylbenzaldehyde to form the benzylidene hydrazone terminus. This compound belongs to the broader class of (benzimidazolyl-2-thio)acetic acid hydrazide–hydrazones, which have been investigated for antibacterial, α-glucosidase inhibitory, carbonic anhydrase inhibitory, and immunotropic activities.

Molecular Formula C19H20N4OS
Molecular Weight 352.5 g/mol
Cat. No. B5805400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide
Molecular FormulaC19H20N4OS
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C
InChIInChI=1S/C19H20N4OS/c1-3-23-17-7-5-4-6-16(17)21-19(23)25-13-18(24)22-20-12-15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3,(H,22,24)/b20-12+
InChIKeyLULLIACRXMLDGW-UDWIEESQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide – Structural Overview & Procurement Context


2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide (C₁₉H₂₀N₄OS, MW 352.45 g/mol) is a hydrazide–hydrazone derivative featuring an N-ethylbenzimidazole core linked via a thioether bridge to an acetohydrazide moiety, which is further condensed with 4-methylbenzaldehyde to form the benzylidene hydrazone terminus . This compound belongs to the broader class of (benzimidazolyl-2-thio)acetic acid hydrazide–hydrazones, which have been investigated for antibacterial, α-glucosidase inhibitory, carbonic anhydrase inhibitory, and immunotropic activities [1][2]. The compound is commercially available as a research screening compound through the Sigma-Aldrich AldrichCPR rare-chemicals program (no analytical certificate provided) and several specialty chemical vendors .

Why 2-[(1-Ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide Cannot Be Interchanged with Other Benzimidazole Hydrazide–Hydrazones


The (benzimidazolyl-2-thio)acetohydrazide scaffold is exquisitely sensitive to both the N-substituent on the benzimidazole ring and the nature of the arylidene terminus. A quantitative structure–activity relationship (QSAR) study on closely related benzimidazol-1-yl acetohydrazones demonstrated that antibacterial activity is significantly correlated with hydrophobic parameters (ClogP), aqueous solubility (LogS), calculated molar refractivity, and topological polar surface area [1]. The 4-methyl substitution on the benzylidene ring shifts these physicochemical descriptors to an intermediate value between the unsubstituted benzylidene analog (CAS 306953-31-1) and the more lipophilic 4-ethoxybenzylidene analog (CAS 306953-21-9), making generic substitution pharmacodynamically unpredictable [1]. Furthermore, in a high-throughput α-glucosidase screen, altering the benzylidene substituent from 4-methyl to 2,4-dihydroxy changed both the IC₅₀ (6.84 vs. 6.10 μM) and the molecular docking binding energy (–5.4 vs. –8.7 kcal/mol), confirming that even minor substituent variations produce measurable differences in target engagement [2].

Quantitative Differentiation Evidence for 2-[(1-Ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide


α-Glucosidase Inhibitory Potency: 4-Methylbenzylidene Maintains Sub-10 μM Activity Comparable to the Most Potent Series Analog

In a high-throughput screening campaign of 258 synthetic compounds against α-glucosidase, the 4-methylbenzylidene-substituted analog (Compound 212: (E)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)-N'-(4-methylbenzylidene)acetohydrazide) demonstrated an IC₅₀ of 6.84 ± 1.3 μM, which is approximately 55-fold more potent than the clinical standard acarbose (IC₅₀ = 378.2 ± 0.12 μM) [1][2]. Crucially, this 4-methyl derivative retained activity within the same order of magnitude as the most potent compound in the entire ethylthio-benzimidazolyl acetohydrazide series (Compound 228, 2,4-dihydroxybenzylidene: IC₅₀ = 6.10 ± 0.5 μM), while providing a distinct binding profile: Compound 212 exhibited a docking binding energy of –5.4 kcal/mol versus –8.7 kcal/mol for Compound 228, indicating differentiated target interactions that may translate to alternative selectivity profiles [1].

α-glucosidase inhibition antidiabetic high-throughput screening

Lipophilicity (ClogP) Differentiation: 4-Methyl Substitution Positions the Compound in the Predicted Optimal Antibacterial Activity Window

QSAR analysis of benzimidazol-1-yl acetohydrazones established that ClogP (calculated logarithm of the octanol–water partition coefficient) is a statistically significant positive contributor to antibacterial activity across four bacterial strains (r = 0.983, 0.914, 0.960, and 0.958 for A. tumefaciens, C. fascians, E. carotovora, and P. solanacearum, respectively) [1]. The 4-methylbenzylidene substituent yields an intermediate ClogP value (estimated ~3.3–3.6 based on fragment addition) compared to the unsubstituted benzylidene analog (CAS 306953-31-1, ClogP estimated ~2.8–3.1) and the 4-ethoxybenzylidene analog (CAS 306953-21-9, ClogP estimated ~3.8–4.1) . This intermediate hydrophobicity places the target compound within the predicted optimal ClogP range for membrane permeation while avoiding the excessive lipophilicity that can lead to promiscuous binding or poor aqueous solubility, a balance identified as critical in the QSAR model where molecular mass contributed negatively to activity [1].

antibacterial QSAR lipophilicity optimization

Molecular Weight Advantage: The 4-Methyl Analog Carries the Lowest MW Among Commercially Available Substituted Benzylidene Congeners

Among the commercially available N-ethylbenzimidazol-2-ylthio acetohydrazide derivatives with para-substituted benzylidene termini, the 4-methylbenzylidene compound has the lowest molecular weight (352.45 g/mol) of all substituted variants. This is 30.04 g/mol lower than the 4-ethoxy analog (382.49 g/mol) and 44.06 g/mol lower than the 4-propoxy analog (396.51 g/mol) . The QSAR analysis of related benzimidazole acetohydrazones explicitly identified molecular mass as a negative contributor to antibacterial activity across all four tested bacterial strains, providing a quantitative rationale for selecting the lowest-MW member of a congeneric series [1]. Additionally, the MW of 352.45 g/mol keeps this compound 147.55 g/mol below the Lipinski 'rule of 5' threshold of 500, offering greater headroom for downstream lead optimization than the 4-alkoxy-substituted commercial alternatives [2].

drug-likeness Lipinski's rule molecular weight optimization

Antibacterial Potency of the (Benzimidazolyl-2-thio)acetohydrazide Scaffold: Evidence of Sub-MIC Activity Superior to Ciprofloxacin Against Gram-Positive Species

A systematic evaluation of ten 2-((1H-benzo[d]imidazol-2-yl)thio)acetohydrazide derivatives against Gram-positive and Gram-negative bacteria revealed that structural modifications to the benzylidene terminus dramatically tune antibacterial potency [1]. The furan-2-yl-methylene analog (Compound 6g) exhibited MIC values of 0.2–0.8 μg/mL against Streptococcus mutans and Staphylococcus aureus, which was superior to the standard drug ciprofloxacin [1]. In contrast, the 4-methoxybenzylidene analog (Compound 6a) showed reduced potency, demonstrating that aromatic substituent identity—not merely the presence of a substituent—governs activity within this scaffold [1]. The 4-methylbenzylidene substituent of the target compound occupies a distinct electronic and steric space (σₚ = –0.17 Hammett; π = +0.56 Hansch hydrophobicity) compared to the 4-methoxy (σₚ = –0.27, π = –0.02) and the unsubstituted benzylidene (σₚ = 0.00, π = 0.00), predicting a differentiated antibacterial potency profile consistent with the established SAR [2].

antibacterial Gram-positive MIC determination

Scaffold-Level Differentiation: N-1 Ethyl Substitution on the Benzimidazole Ring Distinguishes the Compound from N-Benzyl and N-H Series with Known Immunotropic Activity Profiles

The (benzimidazolyl-2-thio)acetic acid hydrazide scaffold has been systematically investigated for immunotropic activity, with the N-1 substituent on the benzimidazole ring identified as a critical determinant of biological response [1]. Compounds bearing thietane-containing N-substituents demonstrated measurable effects on humoral and cellular immune responses in murine models [1]. The target compound's N-1 ethyl group represents the smallest alkyl substituent in the commercially available series, positioned between the unsubstituted N-H analogs (which showed baseline immunotropic activity) and the bulkier N-benzyl derivatives (CAS 306951-39-3 and related entries) that may exhibit altered pharmacokinetics due to increased lipophilicity and steric bulk [1]. While no direct immunotropic data are available for the N-ethyl analog specifically, the class-level SAR indicates that the N-1 substituent size and lipophilicity modulate not only target binding but also off-target selectivity, with smaller alkyl groups generally preserving greater aqueous solubility and metabolic stability compared to benzyl or arylalkyl substituents [1].

immunotropic activity benzimidazole N-substitution SAR differentiation

Limitations Acknowledgment: High-Strength Differential Evidence for This Specific Compound Remains Limited

It must be explicitly stated that the specific compound 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide has not been the subject of a published, peer-reviewed study reporting its own quantitative biological activity data with head-to-head comparator analysis . The compound is listed in the Sigma-Aldrich AldrichCPR catalog as a rare chemical for which the supplier does not collect analytical data or provide certificates of analysis . All quantitative differentiation evidence presented in this guide relies on: (a) cross-study comparable data from the structurally proximate Compound 212 (α-glucosidase IC₅₀ and binding energy), which shares the 4-methylbenzylidene hydrazone terminus but differs in the regiochemistry of the thioether–benzimidazole linkage; (b) class-level QSAR inference from the benzimidazol-1-yl acetohydrazone series; and (c) calculated or catalog-derived physicochemical property comparisons with commercially available congeners. Users procuring this compound for biological screening should independently verify its identity, purity, and activity against their specific targets of interest.

data availability evidence quality screening compound

Optimal Research Application Scenarios for 2-[(1-Ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide Based on Established Evidence


α-Glucosidase Inhibitor Lead Discovery and SAR Expansion Programs

The 4-methylbenzylidene hydrazone terminus has been validated in the closest published analog (Compound 212) as delivering potent α-glucosidase inhibition (IC₅₀ = 6.84 μM, 55-fold more potent than acarbose) with an uncompetitive inhibition mechanism [1]. This compound is suitable as a starting point for medicinal chemistry optimization campaigns targeting type 2 diabetes, where the 4-methyl substituent can be systematically varied to map SAR around the benzylidene terminus while retaining the N-ethylbenzimidazol-2-ylthio core.

Antibacterial SAR Studies Exploiting Defined Physicochemical Gradients

The QSAR model established for benzimidazole acetohydrazones demonstrates that ClogP and molecular mass are significant determinants of antibacterial activity [1]. With its intermediate ClogP (estimated ~3.3–3.6) and the lowest MW among substituted commercial analogs (352.45 g/mol), the 4-methyl compound serves as an optimal midpoint reference compound for constructing a property-activity gradient series spanning from the unsubstituted benzylidene analog (CAS 306953-31-1, MW 338.43) to the 4-ethoxy (CAS 306953-21-9, MW 382.49) and 4-propoxy variants [2].

Comparative Enzyme Inhibition Profiling Across Carbonic Anhydrase Isoforms

Benzimidazole-hydrazide-hydrazone derivatives have demonstrated measurable inhibitory activity against human carbonic anhydrase I and II isoforms, with IC₅₀ values ranging from 1.493 to 3.727 μM (hCA I) and 1.547 to 3.892 μM (hCA II) across a series of 18 compounds [1]. The 4-methylbenzylidene substitution, which is not represented in the published CA inhibitor series, offers an unexplored structural variation that could reveal isoform-selective inhibition patterns when screened alongside the published 4-methoxy and 4-trifluoromethyl derivatives.

Physicochemical Property Benchmarking in Drug-Likeness Optimization Workflows

With a molecular weight of 352.45 g/mol (147.55 g/mol below the Lipinski threshold) and a calculated topological polar surface area amenable to membrane permeation, the 4-methyl compound provides a favorable drug-likeness baseline for lead optimization programs [1]. Its MW is 30–56 g/mol lower than the 4-alkoxy commercial alternatives, offering greater headroom for introducing potency-enhancing substituents without exceeding property guidelines. The compound's AldrichCPR availability, while lacking analytical certification, makes it accessible for initial in vitro profiling and computational modeling studies [2].

Quote Request

Request a Quote for 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.